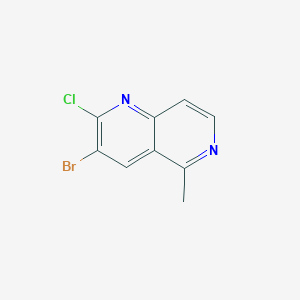

3-Bromo-2-chloro-5-methyl-1,6-naphthyridine

描述

Chemical Classification and Nomenclature

3-Bromo-2-chloro-5-methyl-1,6-naphthyridine represents a distinctly substituted member of the naphthyridine class of heterocyclic compounds, characterized by its precise molecular architecture and unique chemical properties. The compound carries the molecular formula C₉H₆BrClN₂ with a molecular weight of 257.51 grams per mole, establishing its identity within the broader framework of diazanaphthalene derivatives. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the positions of nitrogen atoms at the 1 and 6 positions of the bicyclic framework, while halogen substituents occupy the 2 and 3 positions with a methyl group at position 5.

The compound's structural designation reflects the sophisticated naming system developed for naphthyridine derivatives, where positional numbering corresponds to the specific arrangement of heteroatoms within the fused ring system. The Chemical Abstracts Service registry number 1192263-93-6 provides unambiguous identification for this particular substitution pattern. Alternative systematic names include 3-bromo-2-chloro-5-methylnaphthyridine, reflecting the various nomenclature conventions employed across different chemical databases and literature sources.

The molecular structure incorporates key identifying features through its International Chemical Identifier representation: InChI=1S/C9H6BrClN2/c1-5-6-4-7(10)9(11)13-8(6)2-3-12-5/h2-4H,1H3, which encodes the complete connectivity pattern and stereochemical information. The corresponding Simplified Molecular Input Line Entry System notation, CC1=NC=CC2=NC(=C(C=C12)Br)Cl, provides a linear representation suitable for computational analysis and database searching. These standardized identifiers ensure precise communication about the compound's structure across diverse research contexts and facilitate accurate retrieval from chemical databases.

Table 1: Molecular Identifiers and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆BrClN₂ |

| Molecular Weight | 257.51 g/mol |

| Chemical Abstracts Service Number | 1192263-93-6 |

| International Chemical Identifier Key | GMTHTAXIHZGRRA-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | CC1=NC=CC2=NC(=C(C=C12)Br)Cl |

Historical Context in Heterocyclic Chemistry

The development of naphthyridine chemistry traces its origins to pioneering work conducted in the early twentieth century, establishing a foundation for understanding these complex heterocyclic systems. In 1893, Reissert first described a derivative of the naphthyridine system, specifically a 1,8-naphthyridine, and proposed the nomenclature "naphthyridine" for this new class of heterocyclic compounds, conceptualizing them as naphthalene analogs containing two fused pyridine rings with varying arrangements of nitrogen atoms. This foundational work established the conceptual framework that would guide subsequent research into the diverse family of naphthyridine isomers.

The systematic synthesis of unsubstituted naphthyridines achieved a significant milestone in 1927 when Bobranski and Sucharda successfully reported the preparation of the first representatives of 1,5-naphthyridines, adapting the established Skraup quinoline synthesis methodology to accommodate 3-aminopyridine as a starting material. This breakthrough demonstrated the feasibility of constructing the naphthyridine core structure through established synthetic protocols, opening pathways for further structural elaboration and functionalization.

Subsequent decades witnessed systematic exploration of the complete naphthyridine family, with researchers identifying and characterizing all six possible structural isomers based on different nitrogen atom positioning patterns. The 1,6-naphthyridine system, specifically relevant to the current compound under study, was independently reported by Ikekawa in 1958, alongside 1,7-naphthyridine and 2,7-naphthyridine variants. The completion of the naphthyridine family occurred in 1965 when 2,6-naphthyridine was independently described by research groups led by Giacomello and colleagues, as well as Tan and coworkers.

The evolution of naphthyridine chemistry gained particular momentum through recognition of significant biological activities associated with specific derivatives, most notably the discovery of antibacterial properties in nalidixic acid, a 1,8-naphthyridine derivative. This discovery catalyzed extensive research into the pharmaceutical potential of naphthyridine scaffolds, establishing these heterocyclic systems as privileged structures in medicinal chemistry. The systematic indexing of naphthyridine compounds in Chemical Abstracts beginning in 1936 reflected the growing recognition of their importance in organic and pharmaceutical chemistry.

Significance within Naphthyridine Family

The naphthyridine family encompasses six distinct structural isomers, differentiated by the relative positioning of nitrogen atoms within the bicyclic framework, with each isomer demonstrating unique chemical properties and biological activities. The 1,6-naphthyridine system, to which this compound belongs, occupies a particularly important position within this family due to its distinctive electronic properties and demonstrated versatility as a pharmaceutical scaffold. Research has established that 1,6-naphthyridines serve as multivalent frameworks in medicinal chemistry, capable of presenting various bioactivities when appropriately substituted.

Comparative analysis of biological activities across the naphthyridine family reveals significant structure-activity relationships that distinguish different isomeric systems. The 1,8-naphthyridine system has gained recognition as the most extensively studied member of the family, primarily due to the discovery of significant antibacterial properties associated with derivatives such as nalidixic acid, enoxacin, and trovafloxacin. These compounds demonstrate broad-spectrum antimicrobial activity and belong to the fluoroquinolone class of antibiotics, establishing 1,8-naphthyridines as clinically relevant therapeutic agents.

The 1,5-naphthyridine system has emerged as another important subfamily, demonstrating diverse biological activities including antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory properties. Research has shown that 1,5-naphthyridines find applications in treating cardiovascular diseases, central nervous system disorders, and hormonal imbalances, while also serving as ligands in analytical chemistry and components in organic light-emitting diodes. Studies of fused 1,5-naphthyridine derivatives have revealed promising activity against parasitic organisms such as Naegleria fowleri, the causative agent of primary amoebic meningoencephalitis.

The 1,6-naphthyridine system demonstrates particular significance through its demonstrated applications in oncology and cardiovascular medicine. Research has established that 1,6-naphthyridin-2(1H)-ones with different degrees of saturation in the C3-C4 bond exhibit distinct biological activity profiles. Compounds with a C3-C4 single bond show primary activity as antihypertensive agents and cardiovascular therapeutics, while those bearing a C3-C4 double bond demonstrate significant antitumor properties. The clinical success of repritinib, a 1,6-naphthyridin-2(1H)-one derivative that has reached market approval as a tyrosine kinase inhibitor for treating advanced gastrointestinal stromal tumors, exemplifies the therapeutic potential of this structural class.

Table 2: Comparative Biological Activities Across Naphthyridine Isomers

| Naphthyridine Isomer | Primary Biological Activities | Representative Compounds |

|---|---|---|

| 1,5-Naphthyridine | Antiproliferative, antibacterial, antiparasitic | Various synthetic derivatives |

| 1,6-Naphthyridine | Antitumor, cardiovascular | Repritinib |

| 1,7-Naphthyridine | Limited reported activities | Various synthetic derivatives |

| 1,8-Naphthyridine | Antibacterial, antimicrobial | Nalidixic acid, enoxacin |

| 2,6-Naphthyridine | Various reported activities | Various synthetic derivatives |

| 2,7-Naphthyridine | Limited reported activities | Various synthetic derivatives |

Research Scope and Objectives

Contemporary research involving this compound focuses primarily on its potential as a versatile synthetic intermediate for developing bioactive compounds with enhanced pharmaceutical properties. The unique substitution pattern, featuring both bromine and chlorine halogen atoms alongside a methyl group, provides multiple reactive sites that enable diverse chemical transformations and structure-activity relationship studies. This dual halogenation pattern represents a particularly valuable feature for medicinal chemists seeking to optimize biological activity through systematic structural modification.

Current research objectives encompass investigation of the compound's reactivity profile, particularly its behavior in nucleophilic substitution reactions, cross-coupling processes, and cyclization reactions that could yield novel heterocyclic frameworks with enhanced biological properties. The presence of both bromine and chlorine substituents offers distinct reactivity patterns, with bromine typically demonstrating higher reactivity in palladium-catalyzed cross-coupling reactions, while chlorine provides alternative synthetic pathways for selective functionalization. These complementary reactivities enable sequential transformation strategies that maximize structural diversity while maintaining synthetic efficiency.

The compound's potential applications in medicinal chemistry research center on its use as a building block for synthesizing antimicrobial and anticancer agents, areas where naphthyridine derivatives have demonstrated significant promise. Research indicates that naphthyridine derivatives possess potential anticancer properties through mechanisms involving DNA gyrase inhibition, an enzyme critical for bacterial DNA replication. Similar mechanisms may contribute to anticancer activity through interference with topoisomerase enzymes essential for cancer cell proliferation.

Investigation of structure-activity relationships represents a crucial research objective, focusing on understanding how specific substitution patterns influence biological activity and selectivity profiles. The systematic modification of the halogen substituents, methyl group position, and overall substitution pattern enables researchers to optimize therapeutic indices while minimizing off-target effects. Contemporary research methodologies employ computational modeling approaches to predict biological activities and guide synthetic efforts toward the most promising structural modifications.

Emerging research directions include exploration of the compound's potential in materials science applications, particularly in organic electronics and photonic devices where naphthyridine derivatives have shown promise as components in organic light-emitting diodes and solar cell technologies. The electronic properties conferred by the nitrogen-containing heterocyclic framework, combined with the electron-withdrawing effects of halogen substituents, may contribute to favorable optoelectronic characteristics suitable for advanced materials applications.

属性

IUPAC Name |

3-bromo-2-chloro-5-methyl-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c1-5-6-4-7(10)9(11)13-8(6)2-3-12-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTHTAXIHZGRRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=NC(=C(C=C12)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-5-methyl-1,6-naphthyridine typically involves the bromination and chlorination of a naphthyridine precursor. One common method is the reaction of 2-chloro-5-methyl-1,6-naphthyridine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include elevated temperatures and controlled addition of bromine to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

化学反应分析

Types of Reactions: 3-Bromo-2-chloro-5-methyl-1,6-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine oxides or reduction to form naphthyridine derivatives with different oxidation states.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

- Substituted naphthyridines with various functional groups.

- Naphthyridine oxides and reduced naphthyridine derivatives.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of naphthyridine, including 3-bromo-2-chloro-5-methyl-1,6-naphthyridine, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, showcasing its potential as a lead compound in developing new antibiotics .

Anticancer Properties

Naphthyridine derivatives have been investigated for their anticancer activities. The structure of this compound allows for interactions with biological targets involved in cancer proliferation pathways. In vitro studies demonstrated its ability to inhibit cell growth in several cancer cell lines, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

Additionally, compounds within the naphthyridine family have been shown to possess anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines, which are critical in inflammatory diseases. The specific activity of this compound in this regard is still under investigation but shows promise based on related studies .

Chemical Synthesis and Reactivity

Synthetic Intermediates

this compound serves as an important intermediate in synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions including nucleophilic substitutions and cyclization processes .

Ligands in Coordination Chemistry

This compound can function as a ligand in coordination chemistry, forming complexes with transition metals. These metal complexes can exhibit unique electronic properties and catalytic activities, making them valuable in catalysis and material science applications .

Material Science Applications

Organic Light Emitting Diodes (OLEDs)

The electronic properties of this compound make it suitable for applications in OLEDs. Its ability to emit light when subjected to an electric current positions it as a candidate for use in next-generation display technologies .

Sensors and Semiconductors

Due to its electronic characteristics, this compound is also being explored for use in sensors and semiconductor devices. Its stability and conductivity can be harnessed to develop sensitive detection systems for environmental monitoring or biomedical applications .

Case Studies

作用机制

The mechanism of action of 3-Bromo-2-chloro-5-methyl-1,6-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include inhibition of key enzymes or disruption of cellular processes critical for disease progression.

相似化合物的比较

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 3-Bromo-2-chloro-5-methyl-1,6-naphthyridine and related compounds:

Isomer-Specific Properties

- 1,6 vs. 1,7/1,8 Isomers : The 1,6-naphthyridine core in the target compound differs from 1,7 or 1,8 isomers (e.g., 5-Bromo-1,7-naphthyridine-3-carboxylic acid) in electronic distribution and ring strain, impacting solubility and stability .

Research Findings and Implications

- Synthetic Challenges : The synthesis of this compound requires precise control to avoid byproducts, as demonstrated in the bromination of 1,6-naphthyridines .

- Pharmacological Potential: Analogous compounds like 3-Bromo-1,6-naphthyridin-5-amine are utilized in drug synthesis, suggesting similar applications for the target compound .

- Material Science : Halogenated naphthyridines serve as precursors for optoelectronic materials, where substituent electronegativity (e.g., Br vs. Cl) modulates electronic properties .

生物活性

3-Bromo-2-chloro-5-methyl-1,6-naphthyridine is a heterocyclic compound belonging to the naphthyridine class, known for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_9H_7BrClN_2, with a molecular weight of approximately 257.52 g/mol. The compound features a bicyclic structure with nitrogen atoms at positions 1 and 6 of the naphthalene-like ring, and halogen substituents at positions 2 and 3, which significantly influence its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves bromination and chlorination of naphthyridine precursors. Common methods include:

- Bromination : Using bromine in the presence of a suitable solvent.

- Chlorination : Employing chlorinating agents such as thionyl chloride or phosphorus pentachloride.

These synthetic routes yield the compound in moderate to high yields while allowing for further functionalization to enhance biological activity .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that naphthyridine derivatives generally possess antibacterial and antifungal properties. The compound's structure allows for interaction with bacterial enzymes, leading to inhibition of growth.

Table 1: Antimicrobial Activity of this compound

Anticancer Activity

Research indicates that naphthyridine derivatives have potential anticancer properties. The mechanism often involves the inhibition of DNA gyrase, an enzyme critical for DNA replication in bacteria and cancer cells.

Case Study: DNA Gyrase Inhibition

A study demonstrated that compounds similar to this compound showed IC50 values ranging from 12.27 to 31.64 μM against DNA gyrase from Staphylococcus aureus and E. coli. This suggests a promising avenue for developing anticancer agents targeting similar pathways .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication.

- Receptor Modulation : It may modulate receptor activities related to cellular signaling pathways.

Research Applications

Due to its diverse biological activities, this compound has several applications in scientific research:

- Medicinal Chemistry : As a building block for synthesizing new antimicrobial and anticancer agents.

- Biochemical Assays : Used as a probe molecule to study enzyme interactions and cellular pathways.

常见问题

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Byproducts |

|---|---|---|---|

| Bromination | Br₂, CCl₄, reflux | 68% | 8-Bromo, 3,8-dibromo |

| Chlorination | POCl₃, 130°C, sealed | 90% | None reported |

| Methylation | MeMgBr, THF, 5°C | 92% | Intermediate dihydro form |

Basic: What spectroscopic and analytical techniques are recommended for structural characterization?

Answer:

- X-ray Crystallography : Confirms regiochemistry and stereochemistry, as demonstrated for analogs like 7-amino-5-bromo-4-methyl-2-oxo-1,6-naphthyridine .

- Mass Spectrometry (MS) : Fragmentation patterns of brominated naphthyridines have been studied to identify positional isomers (e.g., distinguishing 3-bromo from 8-bromo derivatives) .

- NMR Spectroscopy : ¹H/¹³C NMR distinguishes substituents based on coupling patterns (e.g., methyl groups at C5 show distinct splitting due to adjacent halogens) .

Advanced: How can regioselectivity challenges in halogenation reactions be addressed?

Answer:

Regioselectivity is influenced by reaction conditions and substituent electronic effects:

- Solvent Effects : Bromination in CCl₄ yields mixtures (3-bromo, 8-bromo, dibromo), while acetic acid favors selective 8-bromination (55% yield) .

- Directing Groups : Electron-withdrawing groups (e.g., Cl at C2) deactivate adjacent positions, directing halogenation to activated sites (C5, C7) .

- Temperature Control : Higher temperatures (e.g., 165°C in 1-methylpyrrolidin-2-one) promote cyclocondensation over undesired side reactions .

Advanced: What strategies optimize cross-coupling reactions involving this compound?

Answer:

- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings with aryl boronic acids. Pre-activation of the boronic acid (e.g., via pinacol ester) improves efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated naphthyridines.

- Byproduct Mitigation : Monitor for dehalogenation byproducts (common in Pd-catalyzed reactions) via LC-MS .

Advanced: How can computational modeling predict reactivity in substitution reactions?

Answer:

- DFT Calculations : Model transition states to predict activation barriers for nucleophilic substitution at C2 (Cl) vs. C3 (Br).

- Hammett Parameters : Correlate substituent effects (e.g., methyl at C5) with reaction rates in SNAr mechanisms .

- Informer Libraries : Use chemoinformatics libraries (e.g., Merck’s Aryl Halide Chemistry Informer Library) to benchmark synthetic methods against diverse substrates .

Basic: What safety protocols are critical for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .

- Ventilation : Handle in a fume hood to prevent inhalation of volatile byproducts (e.g., HBr or HCl gas during dehalogenation) .

- Storage : Store at 0–6°C in airtight containers to prevent degradation .

Advanced: How should researchers resolve contradictions in substitution reaction outcomes?

Answer:

- Reaction Monitoring : Use in-situ techniques (e.g., FTIR or Raman spectroscopy) to detect intermediates and adjust conditions in real time.

- Byproduct Analysis : For bromination in CCl₄ vs. acetic acid, LC-MS can identify whether solvent polarity alters intermediate stability .

- Reproducibility Checks : Standardize reagent purity (e.g., >98% Br₂) and moisture levels (use molecular sieves) to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。